4-O-dodecyl 1-O-octyl butanedioate
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Overview
Description
4-O-dodecyl 1-O-octyl butanedioate, also known as butanedioic acid, 1-dodecyl 4-octyl ester, is an organic compound with the molecular formula C24H46O4 and a molecular weight of 398.62 g/mol This compound is a type of ester, which is formed by the reaction of an alcohol with an acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-dodecyl 1-O-octyl butanedioate typically involves the esterification of butanedioic acid (succinic acid) with dodecanol and octanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process and remove water formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the esterification reaction. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve high conversion rates and product purity .
Chemical Reactions Analysis
Types of Reactions
4-O-dodecyl 1-O-octyl butanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of butanedioic acid, dodecanol, and octanol.
Oxidation: The hydrocarbon chains can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The ester can be reduced to form alcohols and alkanes.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Nucleophiles such as amines or alcohols, often under mild conditions.
Major Products Formed
Hydrolysis: Butanedioic acid, dodecanol, octanol.
Oxidation: Carboxylic acids, ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various substituted esters or amides.
Scientific Research Applications
4-O-dodecyl 1-O-octyl butanedioate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-O-dodecyl 1-O-octyl butanedioate is primarily related to its ability to interact with hydrophobic and hydrophilic environments. The long hydrocarbon chains allow it to form micelles and emulsions, which can encapsulate and transport hydrophobic molecules. This property is particularly useful in drug delivery systems, where the compound can enhance the solubility and bioavailability of hydrophobic drugs .
Comparison with Similar Compounds
Similar Compounds
Dodecyl octanoate: Similar ester with shorter hydrocarbon chains.
Octyl dodecanoate: Another ester with a different arrangement of hydrocarbon chains.
Butanedioic acid, 1-dodecyl ester: A simpler ester with only one long hydrocarbon chain.
Uniqueness
4-O-dodecyl 1-O-octyl butanedioate is unique due to its specific combination of long hydrocarbon chains and ester functionality. This combination provides it with distinct properties such as high hydrophobicity, flexibility, and the ability to form stable emulsions. These properties make it particularly valuable in applications requiring the encapsulation and transport of hydrophobic molecules .
Properties
CAS No. |
54303-70-7 |
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Molecular Formula |
C24H46O4 |
Molecular Weight |
398.6 g/mol |
IUPAC Name |
4-O-dodecyl 1-O-octyl butanedioate |
InChI |
InChI=1S/C24H46O4/c1-3-5-7-9-11-12-13-14-16-18-22-28-24(26)20-19-23(25)27-21-17-15-10-8-6-4-2/h3-22H2,1-2H3 |
InChI Key |
XCRQXLLGJQJPRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CCC(=O)OCCCCCCCC |
Origin of Product |
United States |
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